molecular formula C8H5F13O B032680 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol CAS No. 647-42-7

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol

Cat. No. B032680
CAS RN: 647-42-7
M. Wt: 364.1 g/mol
InChI Key: GRJRKPMIRMSBNK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of perfluorinated compounds, including 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol, often involves the use of nucleophilic substitution reactions where fluorine atoms replace hydrogen atoms or other leaving groups on an alkyl chain. For example, Li Zhan-xiong (2012) reported the synthesis of a closely related compound by nucleophilic substitution reaction of epichlorohydrin with 1,1,2,2-tetrahydroperfluoro-1-octanol, followed by ring-opening polymerization using boron trifluoride etherate as the initiator (Li Zhan-xiong, 2012).

Molecular Structure Analysis

The molecular structure of fluorinated compounds like 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol is significantly influenced by the presence of fluorine atoms. These atoms create a highly electronegative environment around the molecule, affecting its geometry and reactivity. Studies such as those by Torres et al. (2009) on related perfluorinated compounds have used density functional theory (DFT) calculations to understand the structural, electronic, and thermodynamic properties, shedding light on the unique characteristics of these molecules (Torres et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol is influenced by its perfluorinated structure. The C-F bond is one of the strongest in organic chemistry, making these compounds resistant to typical organic reactions such as hydrolysis and oxidation. However, they can undergo reactions with nucleophiles under certain conditions, as demonstrated in studies on similar fluorinated compounds by Strekowski et al. (1995), highlighting the potential for synthesizing derivatives or engaging in polymerization reactions (Strekowski et al., 1995).

Scientific Research Applications

  • Surfactant for Ultraviolet-Cured Resins : Tridecafluoro-1,1,2,2-tetrahydrooctan-1-ol is effective as a surfactant to reduce the release energy of ultraviolet-cured resins in an air atmosphere (Nakagawa, Endo, & Tsukidate, 2012).

  • Polymer Research : A synthesized polymer, poly(2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl)oxirane, with a molecular weight of 1,400, is used in chemical research (Li Zhan-xiong, 2012).

  • Pharmaceutical Research : Trifluoromethyl compounds, a category to which 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol belongs, are widely used in pharmaceutical research to adjust the properties of drug candidates. They could be useful for introducing radioactive fluoride substituents for positron emission tomography applications (Levin et al., 2017).

  • Synthesis of Tetronic Acid Analogues : The compound 3-chloro-2-fluoro-2-buten-4-olide, a tetronic acid analogue, can be synthesized using a six-step process starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, showcasing the compound's versatility in synthesis processes (Paleta, Volkov, & Hetflejš, 2000).

properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJRKPMIRMSBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13CH2CH2OH, C8H5F13O
Record name 6:2 FTOH
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DSSTOX Substance ID

DTXSID5044572
Record name 2-(Perfluorohexyl)ethanol
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Molecular Weight

364.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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Product Name

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol

CAS RN

647-42-7
Record name 2-(Perfluorohexyl)ethanol
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Record name 1H,1H,2H,2H-Perfluorooctan-1-ol
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Record name 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-
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Record name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-ol
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Record name 2-(PERFLUOROHEXYL)ETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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